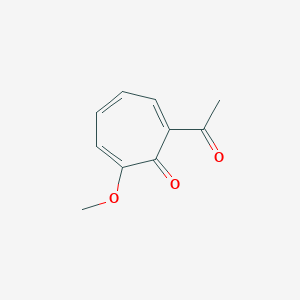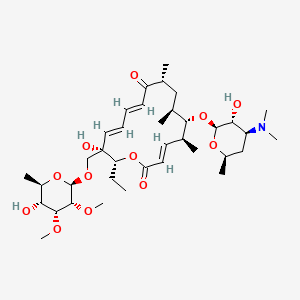
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is an organic compound with the molecular formula C10H21NO4 It is a derivative of butanamide, featuring hydroxyl groups and hydroxypropyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide typically involves the reaction of butanamide with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butanamide+2Hydroxypropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted butanamides with various functional groups.
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include enzymatic catalysis and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-N,N-bis(2-hydroxyethyl)butanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
- 4-Hydroxy-N-(3-hydroxypropyl)butanamide
Uniqueness
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxypropyl groups enhances its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Número CAS |
66857-23-6 |
|---|---|
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-hydroxy-N,N-bis(2-hydroxypropyl)butanamide |
InChI |
InChI=1S/C10H21NO4/c1-8(13)6-11(7-9(2)14)10(15)4-3-5-12/h8-9,12-14H,3-7H2,1-2H3 |
Clave InChI |
ZJPLCMWRYCEIQI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)C(=O)CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




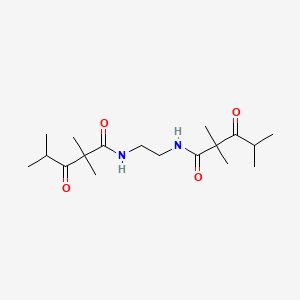
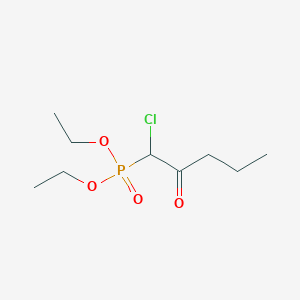
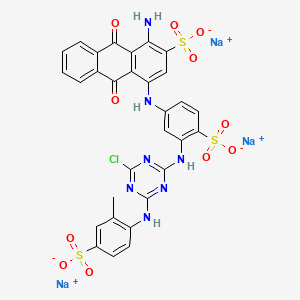
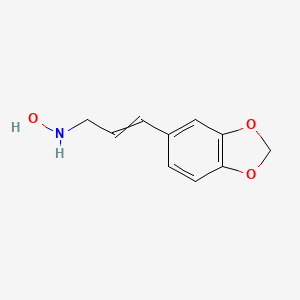
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
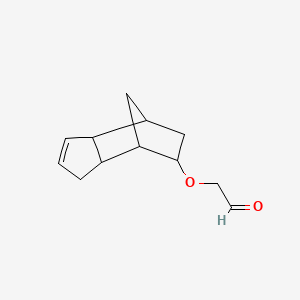
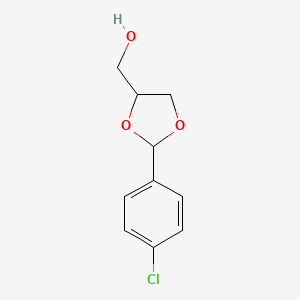
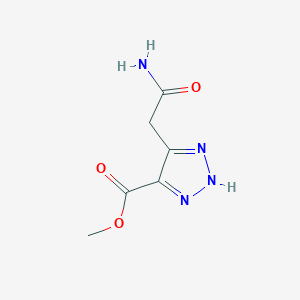
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
